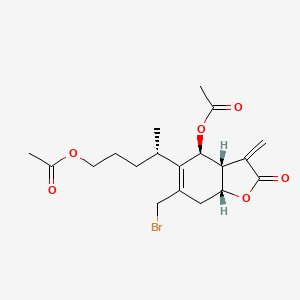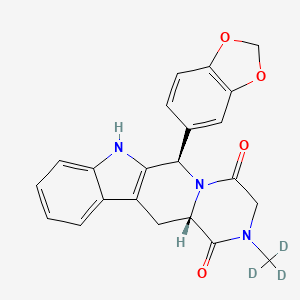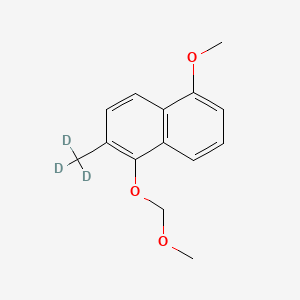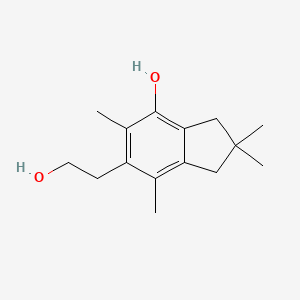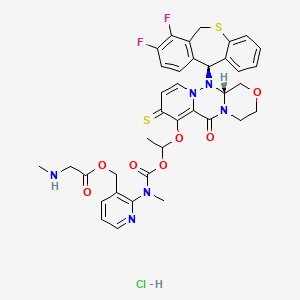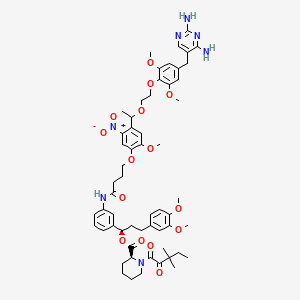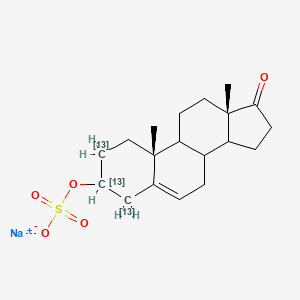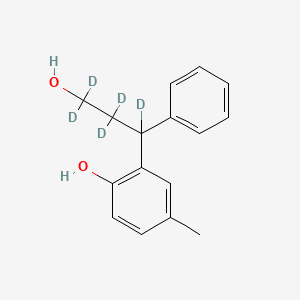
(Rac)-Tolterodine-desdiisopropylamino-ol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is a deuterated derivative of tolterodine, a medication primarily used to treat overactive bladder. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can influence its pharmacokinetic properties. This modification is often used in scientific research to study the metabolism and action of drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 typically involves the deuteration of tolterodine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original tolterodine compound.
科学的研究の応用
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 has several scientific research applications:
Chemistry: Used as a model compound to study deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of tolterodine in biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated tolterodine.
Industry: Utilized in the development of deuterated drugs with enhanced stability and reduced side effects.
作用機序
The mechanism of action of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, the compound inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium atoms in the compound can influence its metabolic stability and duration of action.
類似化合物との比較
Similar Compounds
Tolterodine: The non-deuterated form of the compound, used to treat overactive bladder.
Fesoterodine: A related compound with similar therapeutic effects.
Oxybutynin: Another medication used for overactive bladder, with a different chemical structure.
Uniqueness
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is unique due to its deuterium substitution, which can enhance its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts.
特性
分子式 |
C16H18O2 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChIキー |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)
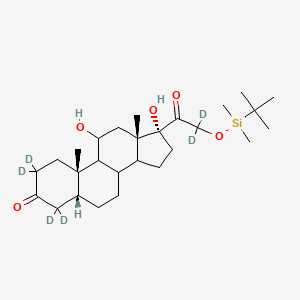
![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
